Cas no 1418117-84-6 (N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide structure](https://ja.kuujia.com/scimg/cas/1418117-84-6x500.png)
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide 化学的及び物理的性質
名前と識別子
-
- N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide
- N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide
- 1418117-84-6
- A919414
- MFCD22682786
- SY022245
- DTXSID501204640
- CS-0337319
- AKOS027256849
- N,2,2-trimethyl-N-(4-trimethylsilylphenyl)propanamide
- N-methyl-N-(4-(trimethylsilyl)phenyl)pivalamide
- AC4183
- Propanamide, N,2,2-trimethyl-N-[4-(trimethylsilyl)phenyl]-
- DB-231553
-
- MDL: MFCD22682786
- インチ: InChI=1S/C15H25NOSi/c1-15(2,3)14(17)16(4)12-8-10-13(11-9-12)18(5,6)7/h8-11H,1-7H3
- InChIKey: LINFIEUSGNYJJD-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 263.17100
- どういたいしつりょう: 263.170540955g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 339.8±25.0 °C at 760 mmHg
- フラッシュポイント: 159.3±23.2 °C
- PSA: 20.31000
- LogP: 3.24070
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR470571-1g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 1g |
£140.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D255072-1g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 95% | 1g |
$990 | 2024-07-20 | |
Ambeed | A876797-1g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 95+% | 1g |
$200.0 | 2024-04-23 | |
eNovation Chemicals LLC | D255072-1g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 95% | 1g |
$990 | 2025-02-28 | |
Alichem | A019122345-10g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 95% | 10g |
500.76 USD | 2021-06-16 | |
Apollo Scientific | OR470571-5g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 5g |
£413.00 | 2023-08-31 | ||
Cooke Chemical | BD2861648-1g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 95+% | 1g |
RMB 6800.00 | 2025-02-20 | |
eNovation Chemicals LLC | D255072-1g |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide |
1418117-84-6 | 95% | 1g |
$990 | 2025-02-27 |
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamideに関する追加情報
Professional Introduction to Compound with CAS No. 1418117-84-6 and Product Name: N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide, identified by the Chemical Abstracts Service Number (CAS No.) 1418117-84-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives characterized by the presence of a pivalamide moiety, which is known for its structural stability and bioactivity-enhancing properties. The incorporation of a 4-(trimethylsilyl)phenyl group into the molecular framework introduces unique electronic and steric features, making this compound a promising candidate for further exploration in drug development.
The pivalamide functional group, specifically, is widely recognized for its role in enhancing the metabolic stability of pharmaceutical compounds. Its structural rigidity and resistance to hydrolysis make it an ideal component in the design of bioactive molecules intended for oral or parenteral administration. In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways, and compounds like N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide are being extensively studied for their potential therapeutic applications.
One of the most compelling aspects of this compound is its structural versatility. The presence of the trimethylsilyl (TMS) group at the para position of the phenyl ring not only enhances lipophilicity but also provides a handle for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where subtle alterations in molecular structure can significantly impact pharmacokinetic and pharmacodynamic properties. The TMS group can be selectively removed under specific conditions, allowing for the exploration of different analogues without altering other critical parts of the molecule.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties, including binding affinity and metabolic stability. Studies have shown that compounds incorporating pivalamide groups exhibit improved resistance to enzymatic degradation, which is a critical factor in drug longevity. Furthermore, the 4-(trimethylsilyl)phenyl moiety has been found to enhance interactions with biological targets, potentially leading to higher efficacy and better patient outcomes.
In the context of drug discovery, N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide represents an intriguing scaffold for developing novel therapeutics. Its unique combination of structural features makes it suitable for targeting a wide range of diseases, including oncology, neurodegenerative disorders, and inflammatory conditions. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in cancer progression. Preliminary studies have suggested that this compound may disrupt key signaling pathways by interfering with the activity of target enzymes, thereby inhibiting tumor growth.
The synthesis of N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the pivalamide group typically involves condensation reactions between an amine derivative and pivaloyl chloride, followed by subsequent functionalization to incorporate the phenyl ring with a trimethylsilyl substituent. Advances in synthetic methodologies have made it possible to streamline these processes, reducing both cost and environmental impact.
From a regulatory perspective, compounds like N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This includes preclinical studies evaluating toxicity, pharmacokinetics, and pharmacodynamics. The robustness provided by the pivalamide group aids in these evaluations by contributing to metabolic stability, which is often a critical factor in determining drug approval timelines.
The role of computational modeling in optimizing drug candidates cannot be overstated. Molecular docking simulations have been instrumental in predicting how N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide interacts with biological targets at the atomic level. These simulations help researchers identify potential binding sites and optimize modifications that could enhance binding affinity or selectivity. By leveraging machine learning algorithms alongside traditional experimental approaches, scientists can accelerate the discovery process significantly.
In conclusion,N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide (CAS No. 1418117-84-6) stands as a testament to the ingenuity within pharmaceutical chemistry. Its unique structural features offer multiple advantages for drug development, from improved metabolic stability to enhanced target interactions. As research continues to uncover new therapeutic applications for this compound and its derivatives,N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide is poised to play a pivotal role in shaping future treatments across various medical disciplines.
1418117-84-6 (N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide) 関連製品
- 342384-88-7(methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate)
- 2228660-89-5(2-(chloromethyl)prop-2-en-1-ylcyclopentane)
- 1353972-92-5(N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide)
- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)
- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)
- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)
- 530080-21-8(1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)
- 2171262-76-1(1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)
- 339103-00-3(2-(N-phenylbenzenesulfonamido)-N-(prop-2-en-1-yl)acetamide)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
